BW373U86
Overview
Description
BW 373U86 is a potent and selective non-peptidic agonist for the delta-opioid receptor. It has a chemical formula of C27H37N3O2 and a molar mass of 435.612 g·mol−1 . This compound is primarily used in scientific research due to its significant analgesic and antidepressant effects .
Mechanism of Action
BW 373U86, also known as 4-(®-((2S,5R)-4-allyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl)-N,N-diethylbenzamide, is a potent and selective nonpeptidic agonist .
Target of Action
BW 373U86 primarily targets the δ-opioid receptor . It has a stronger affinity for the δ-opioid receptor than the μ-opioid receptor . The δ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of endogenous opioids and opioid drugs .
Mode of Action
BW 373U86 acts as a selective agonist for the δ-opioid receptor . It binds to these receptors and activates them, leading to a series of intracellular events . This compound’s interaction with its targets results in changes in the cellular activity, which can lead to various physiological effects .
Biochemical Pathways
BW 373U86’s action on the δ-opioid receptor leads to the inhibition of adenylyl cyclase and the stimulation of low-Km GTPase activity . This results in a decrease in the concentration of cyclic AMP (cAMP) in the cell, which can affect various downstream signaling pathways . BW 373U86 also appears to have an effect on the PI3K/Akt and mTOR pathways, which are involved in cell survival and autophagy .
Result of Action
BW 373U86 has been shown to have potent analgesic and antidepressant effects in animal studies . It appears to protect heart muscle cells from apoptosis in conditions of ischemia (oxygen deprivation, such as in heart attack) . The mechanism for this is complex and may be separate from its delta agonist effects .
Biochemical Analysis
Biochemical Properties
BW 373U86 interacts with delta-opioid receptors, exhibiting a stronger affinity for the delta-opioid receptor than the mu-opioid receptor . It couples with G protein-linked second messenger systems, affecting the inhibition of adenylyl cyclase and the stimulation of low-Km GTPase activity .
Cellular Effects
BW 373U86 influences cell function by interacting with delta-opioid receptors. It has been shown to have potent analgesic and antidepressant effects in animal studies . In studies on rats, BW 373U86 appears to protect heart muscle cells from apoptosis in conditions of ischemia .
Molecular Mechanism
BW 373U86 exerts its effects at the molecular level through its interaction with delta-opioid receptors. It inhibits adenylyl cyclase activity in a GTP-dependent manner . BW 373U86 is also a competitive inhibitor of diprenorphine at delta receptors .
Temporal Effects in Laboratory Settings
Chronic exposure to BW 373U86 produces tolerance to most effects, although at differential rates . For example, after 8 days of administration, it produced a significant increase in BDNF mRNA expression, while having no effect on BDNF expression when given for 21 days .
Dosage Effects in Animal Models
The effects of BW 373U86 vary with different dosages in animal models. For instance, all three different doses of BW 373U86 did not affect the arrhythmia, 50% mean arterial pressure-reduction, 50% heart rate-reduction, and asystole dose of bupivacaine compared with a control group .
Metabolic Pathways
Its ability to couple with G protein-linked second messenger systems suggests that it may influence various metabolic processes .
Transport and Distribution
Its potent and selective interaction with delta-opioid receptors suggests that it may be transported and distributed in a manner similar to other opioid receptor agonists .
Subcellular Localization
Given its interaction with delta-opioid receptors, it is likely that it localizes to areas of the cell where these receptors are present .
Preparation Methods
The synthetic route typically involves the use of piperazine derivatives and benzamide intermediates . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar routes but with enhanced efficiency and safety measures .
Chemical Reactions Analysis
BW 373U86 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
BW 373U86 has a wide range of applications in scientific research:
Chemistry: It is used to study the properties and behavior of delta-opioid receptor agonists.
Biology: Research involving BW 373U86 helps in understanding the role of delta-opioid receptors in various biological processes.
Medicine: It has shown potential in providing analgesic and antidepressant effects in animal studies.
Comparison with Similar Compounds
BW 373U86 is unique due to its high selectivity for delta-opioid receptors compared to other similar compounds. Some similar compounds include:
SNC 80: Another delta-opioid receptor agonist with similar properties but different potency and selectivity.
DSLET: A peptide-based delta-opioid receptor agonist with different pharmacokinetic properties.
BW 373U86 stands out due to its non-peptidic nature and higher selectivity for delta-opioid receptors .
Biological Activity
BW373U86 is a non-peptidic delta-opioid receptor agonist that has garnered attention for its potent and selective action on the delta-opioid receptor (DOR). This compound is notable for its potential therapeutic applications, particularly in pain management and neuroprotection. This article discusses the biological activity of this compound, focusing on its pharmacological effects, receptor interactions, and relevant research findings.
- Chemical Name: 4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl]-N,N-diethylbenzamide
- Molecular Formula: C27H37N3O2
- Purity: ≥99%
Delta-Opioid Receptor Selectivity
This compound exhibits high selectivity for the delta-opioid receptor with Ki values indicating strong binding affinity:
- Delta Receptor (DOR): 1.8 nM
- Mu Receptor (MOR): 15 nM
- Kappa Receptor (KOR): 34 nM
These values demonstrate that this compound is approximately 100 times more potent than traditional delta agonists like [D-Ser2,Thr6]Leu-enkephalin (DSLET) in inhibiting adenylyl cyclase activity in rat brain membranes .
Biological Effects
This compound has been shown to produce various biological effects, including:
- Inhibition of Adenylyl Cyclase: this compound inhibits basal adenylyl cyclase activity in a GTP-dependent manner, which is a key mechanism for modulating neurotransmitter release in the central nervous system .
- Locomotor Activity: The compound induces a dose-dependent increase in locomotor activity in rats, an effect that can be blocked by naltrindole, confirming its action through delta receptors .
- Impact on Neurotrophic Factors: Studies indicate that this compound significantly increases brain-derived neurotrophic factor (BDNF) mRNA expression in various brain regions, suggesting potential neuroprotective effects. This action is also mediated through delta receptor activation and exhibits tolerance upon repeated administration .
Study 1: In Vivo Pharmacological Effects
In a study examining the effects of this compound on BDNF expression, it was found that administration of 10 mg/kg significantly increased BDNF mRNA levels across multiple brain regions. A lower dose of 1 mg/kg also increased BDNF levels but only in the frontal cortex. This study highlights the compound's potential role in enhancing neuroplasticity and its implications for treating mood disorders .
Study 2: Analgesic Properties
Research indicated that this compound effectively inhibited electrically evoked muscle contractions in mouse vas deferens with an ED50 value of 0.2 nM. This analgesic effect was antagonized by naltrindole, reinforcing its specificity for delta receptors .
Data Summary
Properties
IUPAC Name |
4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O2/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3/t20-,21+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLDMHBSVIVJPM-YZIHRLCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933945 | |
Record name | BW373U86 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150428-54-9 | |
Record name | rel-4-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N,N-diethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150428-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BW 373U86 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150428549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BW373U86 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BW-373U86, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR2QFN29K7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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